molecular formula C9H15Cl2FN2O B13509901 1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride

1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride

Cat. No.: B13509901
M. Wt: 257.13 g/mol
InChI Key: NTMKFSNZYZMBSM-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoropyridine ring, a methoxy group, and an amine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 5-fluoropyridine with a suitable amine, followed by the introduction of the methoxy group through methylation reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. Additionally, the methoxy and amine groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride
  • (S)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride
  • (1R)-1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride

Uniqueness

1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride is unique due to the presence of both a methoxy group and an amine group, which can significantly influence its chemical and biological properties. The combination of these functional groups with the fluoropyridine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H15Cl2FN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-amine;dihydrochloride

InChI

InChI=1S/C9H13FN2O.2ClH/c1-13-3-2-9(11)7-4-8(10)6-12-5-7;;/h4-6,9H,2-3,11H2,1H3;2*1H

InChI Key

NTMKFSNZYZMBSM-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC(=CN=C1)F)N.Cl.Cl

Origin of Product

United States

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